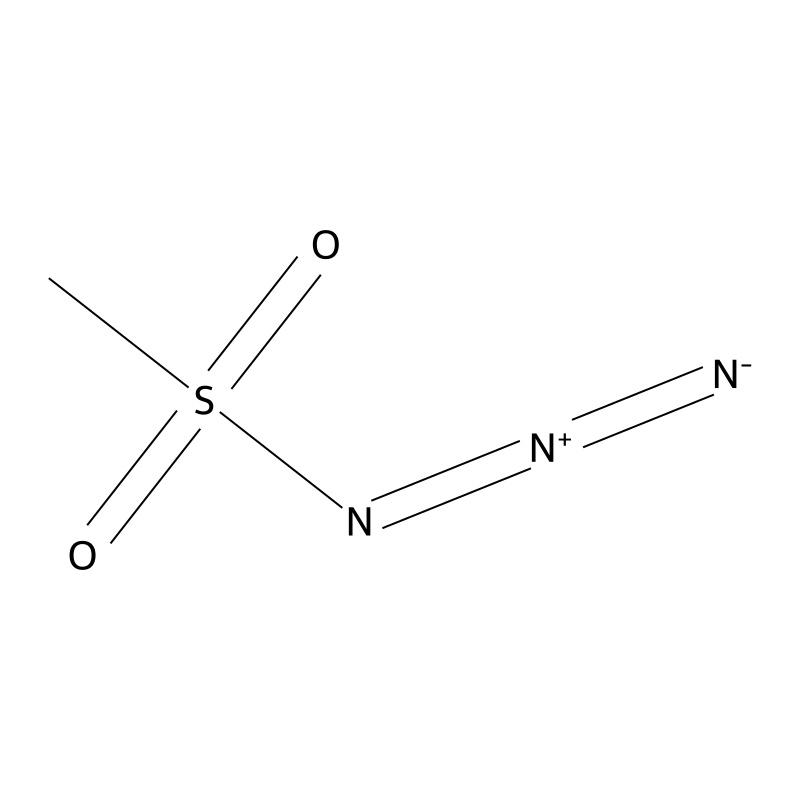

Methanesulfonyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methanesulfonyl azide (CAS 1516-70-7) is a highly efficient, liquid-state diazo transfer reagent (melting point 18 °C) utilized primarily for the conversion of active methylene compounds and ketones into α-diazo derivatives. While it shares the inherent energetic hazards of the sulfonyl azide class—exhibiting an onset decomposition temperature of approximately 120 °C—its commercial value is driven by its exceptional atom economy and the physicochemical properties of its byproduct. For industrial and scaled laboratory procurement, MsN3 is prioritized over traditional reagents because it significantly streamlines downstream processing, reducing both solvent waste and purification bottlenecks [1].

Substituting methanesulfonyl azide with the industry-standard tosyl azide (TsN3) or the thermally safer p-acetamidobenzenesulfonyl azide (p-ABSA) introduces severe downstream purification penalties. The diazo transfer reaction with TsN3 or p-ABSA generates p-toluenesulfonamide or p-acetamidobenzenesulfonamide, respectively—both of which are poorly water-soluble solids that typically require resource-intensive silica gel chromatography to separate from the target diazo compound. In contrast, the methanesulfonamide byproduct generated by MsN3 is highly soluble in dilute aqueous base, allowing for isolation via a simple liquid-liquid extraction. For a buyer scaling up production, failing to specify MsN3 means accepting higher process mass intensity, increased labor costs, and extended cycle times due to mandatory chromatographic workups [1].

References

Elimination of Chromatographic Purification via Aqueous Workup

The primary procurement advantage of methanesulfonyl azide over tosyl azide is the differential solubility of their respective sulfonamide byproducts. Following diazo transfer, the methanesulfonamide byproduct of MsN3 is efficiently partitioned into a dilute aqueous base, yielding the diazo ketone product without further purification. Conversely, tosyl azide produces p-toluenesulfonamide, which frequently co-elutes with products or precipitates, mandating silica gel chromatography for isolation[1].

| Evidence Dimension | Post-reaction byproduct removal method |

| Target Compound Data | Methanesulfonyl azide (MsN3): Simple extraction into dilute aqueous base (e.g., 1M NaOH) |

| Comparator Or Baseline | Tosyl azide (TsN3): Requires silica gel chromatography |

| Quantified Difference | 100% elimination of chromatographic silica and associated solvent waste for byproduct removal. |

| Conditions | Detrifluoroacetylative diazo transfer to ketone enolates followed by standard workup. |

Eliminating chromatography drastically reduces solvent consumption, labor time, and overall cost of goods in scaled synthetic workflows.

Superior Atom Economy and Reduced Reagent Mass

Methanesulfonyl azide offers a significantly higher active-reagent-to-mass ratio compared to traditional bulky sulfonyl azides. With a molecular weight of 121.12 g/mol, MsN3 requires substantially less mass per mole of diazo transfer than tosyl azide (197.21 g/mol) or the stabilized reagent p-ABSA (240.24 g/mol). This intrinsic structural efficiency directly translates to a 38.5% reduction in reagent mass compared to TsN3, minimizing both procurement volumes and the mass of chemical waste generated per batch [1].

| Evidence Dimension | Reagent molecular weight and mass efficiency |

| Target Compound Data | Methanesulfonyl azide: 121.12 g/mol |

| Comparator Or Baseline | Tosyl azide: 197.21 g/mol |

| Quantified Difference | 38.5% reduction in raw material mass required per equivalent of diazo transfer. |

| Conditions | Stoichiometric comparison for standard 1:1 diazo transfer reactions. |

Higher atom economy directly reduces shipping costs, storage requirements, and waste disposal burdens for industrial buyers.

Compatibility with Continuous Flow and In Situ Generation

Because isolated sulfonyl azides pose explosive hazards, modern process chemistry increasingly relies on in situ generation. Methanesulfonyl azide is highly compatible with continuous flow telescoped reactions because it is a liquid at room temperature (melting point 18 °C). In flow systems, MsN3 enables continuous in-line liquid-liquid phase separation, avoiding the reactor fouling and line-clogging issues associated with solid reagents like p-ABSA or TsN3 (melting point 21-22 °C) [1].

| Evidence Dimension | Physical state and flow reactor compatibility |

| Target Compound Data | Methanesulfonyl azide: Liquid at RT (mp 18 °C), supports continuous liquid-liquid separation without clogging. |

| Comparator Or Baseline | Tosyl azide / p-ABSA: Solids at or near RT, prone to precipitation and reactor fouling in flow. |

| Quantified Difference | Enables uninterrupted telescoped flow processing versus batch-limited or dilution-dependent handling for solid comparators. |

| Conditions | Telescoped in situ generation and diazo transfer in microreactor flow systems. |

Liquid-state processability is critical for implementing safe, continuous manufacturing of hazardous diazo intermediates at scale.

Chromatography-Free Scale-Up of α-Diazo Ketones

Methanesulfonyl azide is a highly effective reagent for synthesizing α-diazo ketones at multigram or kilogram scales where column chromatography is economically or logistically prohibitive. Its water-soluble byproduct allows for isolation purely via aqueous base extraction, directly leveraging the evidence of its superior downstream processability [1].

Continuous Flow Diazo Transfer Manufacturing

Due to its liquid state at room temperature and the solubility of its precursors, MsN3 is structurally suited for telescoped continuous flow setups. It can be safely generated in situ and immediately consumed, utilizing in-line liquid-liquid separators without the risk of line clogging associated with solid azide reagents [2].

High Atom-Economy Green Chemistry Workflows

For procurement mandates focusing on reducing Process Mass Intensity (PMI), MsN3 provides a 38.5% mass efficiency advantage over tosyl azide. It is strictly preferred for workflows prioritizing waste minimization and high active-reagent-to-mass ratios [1].